7-(4-bromophenyl)-1-cyclopropyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
7-(4-bromophenyl)-1-cyclopropyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by the presence of a bromophenyl group, a cyclopropyl group, and a difluoromethyl group, along with a mercapto group attached to the pyrido[2,3-d]pyrimidine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-1-cyclopropyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable aldehyde, under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid is coupled with the pyrido[2,3-d]pyrimidine core in the presence of a palladium catalyst.
Addition of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, using a suitable cyclopropylating agent.
Incorporation of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction, using a difluoromethylating reagent.
Attachment of the Mercapto Group: The mercapto group can be introduced through a thiolation reaction, using a suitable thiolating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-1-cyclopropyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4-bromophenyl)-1-cyclopropyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-1-cyclopropyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol-containing proteins, potentially inhibiting their function. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The bromophenyl and cyclopropyl groups can contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
7-(4-chlorophenyl)-1-cyclopropyl-5-(difluoromethyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
7-(4-fluorophenyl)-1-cyclopropyl-5-(difluoromethyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a fluorophenyl group instead of a bromophenyl group.
7-(4-methylphenyl)-1-cyclopropyl-5-(difluoromethyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a methylphenyl group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 7-(4-bromophenyl)-1-cyclopropyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. The combination of the bromophenyl, cyclopropyl, and difluoromethyl groups, along with the mercapto group, makes this compound distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
7-(4-bromophenyl)-1-cyclopropyl-5-(difluoromethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrF2N3OS/c18-9-3-1-8(2-4-9)12-7-11(14(19)20)13-15(21-12)23(10-5-6-10)17(25)22-16(13)24/h1-4,7,10,14H,5-6H2,(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXJWZFSQWUIAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C(=CC(=N3)C4=CC=C(C=C4)Br)C(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrF2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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